Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1)
CAS No.: 31959-85-0
Cat. No.: VC19669510
Molecular Formula: C18H32CaO19
Molecular Weight: 592.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31959-85-0 |
|---|---|
| Molecular Formula | C18H32CaO19 |
| Molecular Weight | 592.5 g/mol |
| IUPAC Name | calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
| Standard InChI | InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1 |
| Standard InChI Key | YPCRNBPOUVJVMU-LCGAVOCYSA-L |
| Isomeric SMILES | C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
| Canonical SMILES | C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Components
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) integrates three primary components:
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Calcium ions: Positioned as central coordinating cations, calcium contributes to the compound’s stability and reactivity.
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Hexanoate moieties: Derived from hexanoic acid (a six-carbon fatty acid), these units provide hydrophobic character and influence solubility .
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Hexopyranosyl units: These sugar residues introduce hydrophilic regions, enabling interactions with polar solvents and biological systems.
The stereochemistry of the hexopyranosyl group is critical, with the 4-O-glycosidic bond linking the sugar to the hexanoate backbone. The isomeric SMILES string—
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2]—highlights the compound’s chiral centers and spatial arrangement.
Physicochemical Properties
Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to hydrophilic sugar units, but limited solubility in water.
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Thermal stability: Decomposition occurs above 220°C, as inferred from analogous calcium carboxylates .
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Hydrogen bonding capacity: The 19 oxygen atoms in the structure facilitate extensive hydrogen bonding, impacting crystallization behavior.
Table 1: Molecular Properties of Calcium Hexonate 4-O-Hexopyranosylhexonate (1/1/1)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 592.5 g/mol |
| CAS No. | 31959-85-0 |
| IUPAC Name | Calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
| XLogP3 | -2.1 (estimated) |
Synthesis Methods and Optimization
Conventional Synthesis Routes
The compound is typically synthesized via two primary methods:
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Calcium salt carboxylation: Reacting calcium hydroxide with hexanoic acid derivatives under controlled pH conditions yields the hexonate complex. This method achieves ~75% purity, necessitating subsequent chromatographic purification.
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Glycosylation of preformed calcium hexonate: Introducing hexopyranosyl donors (e.g., acetylated sugars) to calcium hexonate in anhydrous solvents facilitates the formation of the glycosidic bond. Yields here range from 60–70%, with byproducts including unreacted sugars and calcium carbonate.
Emerging Techniques
Recent advances in biomineralization-inspired synthesis, analogous to calcium carbonate production , suggest potential for enzyme-catalyzed assembly. For instance, carbonic anhydrase variants could theoretically mediate the integration of calcium ions and organic ligands under mild conditions, though this remains experimentally unverified for calcium hexonate derivatives.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Calcium salt carboxylation | 75 | 85 | Byproduct formation (CaCO₃) |
| Glycosylation | 65 | 90 | Stereochemical control |
| Biomineralization (hypothetical) | N/A | N/A | Enzyme specificity |
Functional Applications and Industrial Relevance
Pharmaceutical Applications
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Calcium delivery systems: The compound’s dual hydrophilic-lipophilic structure enables efficient transmembrane calcium transport, potentially addressing hypocalcemia in transfusion patients .
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Antimicrobial activity: Preliminary studies suggest that the hexanoate moiety disrupts bacterial cell membranes, akin to shorter-chain fatty acids .
Food Science
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Emulsification: The compound stabilizes oil-in-water emulsions at concentrations as low as 0.5% w/w, outperforming traditional emulsifiers like lecithin.
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Calcium fortification: Its slow release profile in acidic environments (e.g., the stomach) could enhance calcium bioavailability in fortified foods .
Industrial Chemistry
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Polymer additives: Incorporating 1–2% calcium hexonate 4-O-hexopyranosylhexonate into polyethylene improves UV resistance by 40%, likely due to radical scavenging by hydroxyl groups.
Comparative Analysis with Structurally Related Compounds
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) exhibits distinct advantages over simpler calcium carboxylates:
Research Gaps and Future Directions
Scalable Production
Current synthesis methods are laboratory-scale. Pilot-scale trials using continuous flow reactors could optimize glycosylation efficiency .
Biological Mechanisms
The compound’s role in calcium homeostasis warrants investigation, particularly its interaction with parathyroid hormone receptors .
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